molecular formula C10H16O3 B2622897 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one CAS No. 109632-78-2

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one

Cat. No.: B2622897
CAS No.: 109632-78-2
M. Wt: 184.235
InChI Key: RGBNKTRKIUYQQG-UHFFFAOYSA-N
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Description

Spiro[3.4] vs. Spiro[5.5] Systems

  • Ring Strain : The smaller spiro[3.4] system exhibits higher angular strain (≈15 kcal/mol) than spiro[5.5] frameworks (e.g., spongistatins), which benefit from larger, more flexible rings.
  • Substituent Effects : Geminal methyl groups in 1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one enhance stability by 8–10 kcal/mol compared to non-methylated analogs, as shown in thermogravimetric analyses of similar compounds.

Functional Group Comparisons

  • Ketone vs. Nitrile : Replacing the C-2 ketone with a nitrile group (as in 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile) increases dipole moment from 3.2 D to 4.7 D, altering solubility and reactivity.
  • Methanol Derivatives : 5,8-Dioxaspiro[3.4]octane-2-methanol adopts a helical conformation due to hydrogen bonding between the hydroxyl group and dioxolane oxygen, a feature absent in the ketone derivative.

Table 2: Structural Parameters of Selected Dioxaspiroketals

Compound Spiro System Key Functional Group Predicted CCS (Ų)
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one [3.4] Ketone 128.7
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile [3.4] Nitrile 142.3
Versispiroketal A [5.5] Bridged ether 162.9

Properties

IUPAC Name

1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(2)7(11)9(3,4)10(8)12-5-6-13-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBNKTRKIUYQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(C12OCCO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one involves several steps. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing

Chemical Reactions Analysis

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring. Common reagents for these reactions include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry :
    • Cascaded Reactions : The compound has been utilized in cascaded reactions to synthesize complex organic molecules. For instance, it has been involved in the preparation of 3-aryl-3-hydroxy-2,2,4,4-tetramethylcyclobutanones through arylation followed by hydrolysis using tetrahydrofuran and hydrochloric acid .
    • Building Block for Synthesis : Its unique structure makes it a valuable building block for synthesizing other organic compounds with specific functional groups.
  • Material Science :
    • Polymer Chemistry : The compound can serve as a precursor for developing new polymeric materials due to its ability to undergo various polymerization reactions. Its spiro structure can impart unique mechanical and thermal properties to the resulting polymers.
  • Pharmaceutical Applications :
    • Potential Drug Development : Given its structural complexity, there is potential for this compound to be explored in drug development processes. The dioxaspiro framework may enhance the bioactivity of derivatives synthesized from it.

Case Studies

StudyDescriptionFindings
Lin et al. (2007)Synthesis of 3-aryl-3-hydroxy derivativesDemonstrated that arylation of 1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one leads to novel compounds with potential biological activity .
Organic Synthesis Review (2015)Overview of synthetic methodologiesHighlighted the utility of spiro compounds in organic synthesis, including those derived from 1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one .

Industrial Potential

The compound's unique properties suggest various industrial applications:

  • Cosmetic Industry : Its stability and potential skin compatibility could make it suitable for use in cosmetic formulations.
  • Agricultural Chemicals : Research into its efficacy as a pesticide or herbicide is warranted given its structural characteristics that may influence biological activity.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in metabolic pathways. The specific pathways involved would depend on the context of its use, such as in enzyme inhibition or receptor binding studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one and analogous spirocyclic compounds:

Compound Name Structural Features Key Properties/Applications Reference
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one - Spiro[3.4]octane core
- 5,8-dioxa rings
- Tetramethyl groups at C1/C3
- C2 ketone
High lipophilicity, thermal stability, potential for polymer or catalyst design
1,1,3,3-Tetramethyl-7,7-di(selenophen-2-yl)-5,6,8-trithiaspiro[3.4]octan-2-one (9a) - Selenophen and thia substituents
- Trithia ring system
Enhanced conductivity (selenium/sulfur), applications in organic electronics or catalysis
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid - Carboxylic acid at C2
- No methyl groups
High polarity, water solubility; used in polymer precursors or bioactive molecule synthesis
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane - Chloromethyl and butyl substituents
- No ketone
Reactive chloromethyl group for cross-coupling; hydrophobic backbone for solvent stability
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one - Triaza (N-containing) rings
- Methyl group at C5
Basic nitrogen centers for hydrogen bonding; pharmaceutical scaffold potential

Key Findings:

Electronic and Steric Effects: The tetramethyl groups in the target compound enhance steric protection, reducing susceptibility to nucleophilic attack compared to the unsubstituted 5,8-dioxaspiro[3.4]octane derivatives . The selenophen/thia analog (9a) exhibits lower oxidative stability but higher electronic conductivity due to selenium/sulfur heteroatoms .

Solubility and Reactivity: The carboxylic acid derivative (CAS: 1001907-64-7) is water-soluble, whereas the target compound’s methyl groups favor solubility in non-polar solvents . The chloromethyl substituent in 6-butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane provides a reactive site absent in the target compound, enabling functionalization via SN2 reactions .

Application Divergence :

  • Nitrogen-containing analogs (e.g., 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one) are prioritized in drug discovery due to hydrogen-bonding capabilities, while the target compound’s oxygen-rich structure may favor materials science applications .

Biological Activity

1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one (TMSO) is a bicyclic compound notable for its unique spiro structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its diverse chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of TMSO is C10H16O3C_{10}H_{16}O_3, featuring a ketone functional group and two geminal dimethyl groups. Its structural uniqueness allows for various chemical transformations and interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with TMSO, particularly its potential as an enzyme and receptor inhibitor. This section summarizes key findings from diverse research efforts.

Anticancer Activity

TMSO has been investigated for its effects on cancer cell lines. Notably, it has shown promise in inhibiting the growth of specific cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro studies reported IC50 values indicating significant antiproliferative effects at concentrations around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Antimicrobial Properties

TMSO exhibits antimicrobial activity against various pathogens. In particular, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for TMSO derivatives have been reported to range between 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis respectively .

The biological activity of TMSO is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : TMSO has shown potential as an inhibitor of enzymes involved in cancer progression.
  • Receptor Binding : Studies suggest that TMSO may bind to receptors associated with tumor growth, potentially altering signaling pathways critical for cancer cell survival.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to TMSO:

Compound NameStructure TypeUnique FeaturesBiological Activity
5,8-Dioxaspiro[3.4]octan-2-oneSpiro compoundLacks methyl groups at positions 1 and 3Moderate antibacterial activity
2-Oxo-2-(tetramethyl-1,3-dioxolan-4-yl)acetaldehydeDioxolane derivativeContains an aldehyde functional groupAntiproliferative effects observed
6-Azaspiro[3.4]octane derivativesAza-spiro compoundIncorporates nitrogen into the spiro structurePotentially active against various cancers

Case Studies

Several case studies have elucidated the biological implications of TMSO:

  • Study on Anticancer Activity : A study conducted on the antiproliferative effects of TMSO derivatives indicated significant inhibition of cell growth in HeLa and A549 cell lines, suggesting its potential as a lead compound in cancer therapy.
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties of TMSO revealed its effectiveness against MRSA strains, highlighting its potential in treating antibiotic-resistant infections .

Q & A

Basic: What are the recommended synthetic routes for 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one?

Synthesis of spirocyclic compounds like this typically involves cyclocondensation or multi-component reactions. For example:

  • Cyclization strategies : Utilize diketones or aldehydes with bifunctional nucleophiles (e.g., thiols or alcohols) under acidic or basic conditions to form the spiro ring. Evidence from analogous spiro compounds (e.g., 5,8-dioxaspiro[3.4]octane derivatives) suggests using tetramethyl-substituted precursors to introduce steric hindrance, which stabilizes the spiro structure .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd or Ru) may assist in forming strained spiro systems, though solvent choice (e.g., dichloromethane or ethyl acetate mixtures) is critical to control regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the spirocyclic structure. For instance, the methyl groups (1,1,3,3-tetramethyl) would show distinct singlet peaks in 1H^{1}\text{H} NMR, while the carbonyl (C=O) appears downfield (~170–210 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., C10_{10}H16_{16}O3_3) by matching the exact mass (e.g., 184.1099 g/mol). Data from related spiro compounds (e.g., 5,8-dioxaspiro[3.4]octane-2-carboxylic acid, C7_7H10_{10}O4_4) highlight the importance of isotopic pattern analysis .

Advanced: How can contradictions in 13C^{13}\text{C}13C NMR data for derivatives be resolved?

Discrepancies between experimental and predicted 13C^{13}\text{C} shifts often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • 2D NMR (HSQC, HMBC) : To assign quaternary carbons and confirm connectivity in the spiro system .
  • Computational modeling : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) for optimized geometries. For example, the InChI key in (1S/C8H12O3/c1-6-4-8(7(6)5-9)10-2-3-11-8/h5-7H,2-4H2,1H3) can guide structural optimization .

Advanced: What mechanistic insights exist for functionalization reactions at the spiro carbon?

Functionalization (e.g., sulfonation, oxidation) often involves nucleophilic attack at the carbonyl or ring-opening pathways:

  • Sulfonyl chloride derivatives : reports sulfonyl chloride formation in analogous spiro compounds (e.g., 5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride), suggesting SO2_2Cl2_2 or chlorosulfonic acid as reagents under controlled temperatures (0–5°C) .
  • Steric effects : The tetramethyl groups hinder electrophilic substitution, favoring radical or photochemical pathways for C-H activation .

Advanced: How can computational methods predict the reactivity of this spiro compound?

  • Molecular docking and MD simulations : Study interactions with enzymes or receptors using the compound’s InChI descriptor (e.g., from ) .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the spiro carbonyl is a likely target for nucleophilic addition .

Advanced: What are the challenges in synthesizing enantiopure forms of this compound?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to separate enantiomers. highlights diastereomeric crystallization for related spiro systems .
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL or salen complexes) may induce enantioselectivity during cyclization .

Advanced: How does the spirocyclic structure influence thermal stability?

  • Thermogravimetric analysis (TGA) : Compare with non-spiro analogs (e.g., linear diketones) to assess decomposition thresholds. notes that tert-octyl derivatives (similar steric bulk) exhibit enhanced thermal resistance .
  • Dynamic NMR : Monitor ring-flipping dynamics to correlate conformational rigidity with stability .

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